molecular formula C14H14O3 B12806712 Salicyl ether CAS No. 4481-52-1

Salicyl ether

Cat. No.: B12806712
CAS No.: 4481-52-1
M. Wt: 230.26 g/mol
InChI Key: PLNNBRYFKARCEV-UHFFFAOYSA-N
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Description

Salicyl ether, also known as salicyl alcohol ether, is an organic compound derived from salicylic acid. It is characterized by the presence of an ether linkage between two salicylic acid molecules. This compound is of significant interest due to its various applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyl ether can be synthesized through several methods. One common approach involves the reaction of salicylic acid with an alcohol in the presence of an acid catalyst. This method typically requires refluxing the reactants in an organic solvent such as toluene or benzene. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .

Industrial Production Methods

Industrial production of this compound often involves the hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method allows for the selective ortho-hydroxymethylation of phenols, resulting in high yields of salicyl alcohols .

Chemical Reactions Analysis

Types of Reactions

Salicyl ether undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form salicylaldehydes.

    Reduction: Reduction of this compound can lead to the formation of salicyl alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ether linkage is cleaved, and new substituents are introduced.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Salicylaldehydes

    Reduction: Salicyl alcohol

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Salicyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of salicyl ether involves its interaction with various molecular targets. For instance, salicylic acid, a related compound, modulates the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased formation of pro-inflammatory prostaglandins . This compound may exert similar effects through its metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ether linkage, which imparts different chemical properties compared to its parent compounds. This linkage allows for selective reactions and the formation of unique derivatives with potential biological activities.

Properties

CAS No.

4481-52-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methoxymethyl]phenol

InChI

InChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2

InChI Key

PLNNBRYFKARCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC2=CC=CC=C2O)O

Origin of Product

United States

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